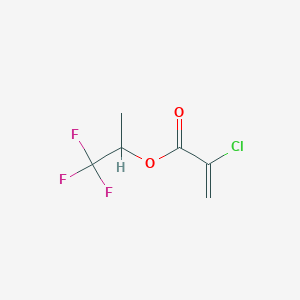
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is an organic compound that features both trifluoromethyl and chloroalkene functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate typically involves the reaction of 1,1,1-trifluoropropan-2-ol with 2-chloroprop-2-enoic acid or its derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of derivatives depending on the nucleophile employed .
Scientific Research Applications
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: It is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism by which 1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The chloroalkene moiety can participate in various chemical reactions, leading to the formation of reactive intermediates that can modulate biological activity .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoropropan-2-yl chloroformate: Similar in structure but with a chloroformate group instead of a chloroalkene.
1,1,1-Trifluoro-2-propanol: A simpler alcohol derivative with similar trifluoromethyl functionality.
(1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Contains a hydrazine group instead of a chloroalkene .
Uniqueness
1,1,1-Trifluoropropan-2-yl 2-chloroprop-2-enoate is unique due to its combination of trifluoromethyl and chloroalkene groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
82989-69-3 |
|---|---|
Molecular Formula |
C6H6ClF3O2 |
Molecular Weight |
202.56 g/mol |
IUPAC Name |
1,1,1-trifluoropropan-2-yl 2-chloroprop-2-enoate |
InChI |
InChI=1S/C6H6ClF3O2/c1-3(7)5(11)12-4(2)6(8,9)10/h4H,1H2,2H3 |
InChI Key |
MGLYXMUTEJQZEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)OC(=O)C(=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,7-Dichloro-5H-dibenz[b,f]azepine](/img/structure/B14417683.png)


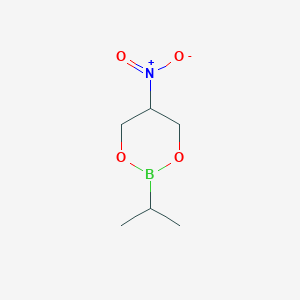
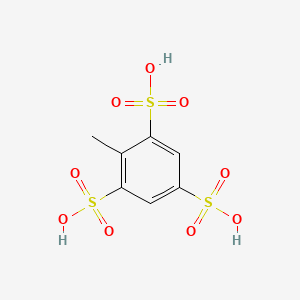
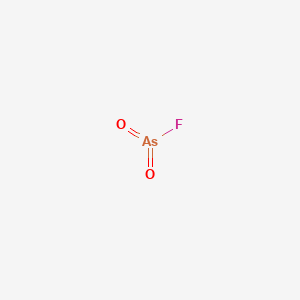
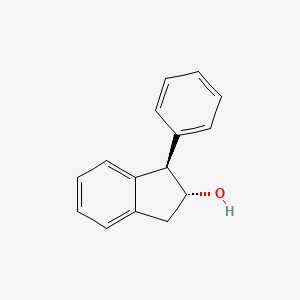

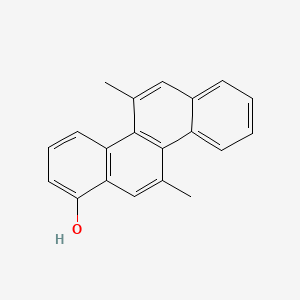
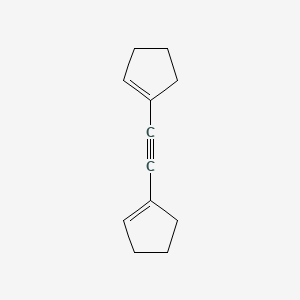
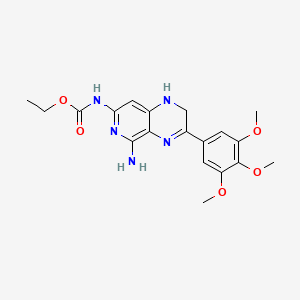
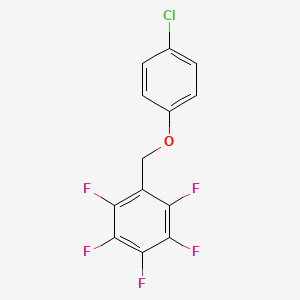
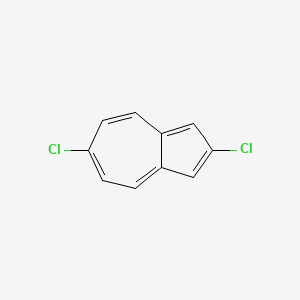
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-7-ene](/img/structure/B14417739.png)
